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Cat. No.: B10773876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism

of action of ND-2158, a potent and selective inhibitor of Interleukin-1 Receptor-Associated

Kinase 4 (IRAK4). The information presented is intended to support researchers and

professionals in the fields of immunology, oncology, and drug development in understanding

the therapeutic potential of targeting the IRAK4 signaling pathway.

Core Concepts of IRAK4 Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine-protein kinase

that functions as a master regulator in the innate immune response.[1] It plays a pivotal role in

the signal transduction pathways initiated by Toll-like receptors (TLRs) and interleukin-1

receptors (IL-1Rs).[2][3] Upon activation by pathogen-associated molecular patterns (PAMPs)

or cytokines, these receptors recruit the adaptor protein MyD88.[4][5] MyD88, in turn, recruits

and activates IRAK4, which then phosphorylates and activates IRAK1.[2][6] This initiates a

downstream signaling cascade involving TRAF6, ultimately leading to the activation of

transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[7][8]

Pathological activation of this pathway is implicated in various autoimmune diseases and

certain cancers, making IRAK4 an attractive therapeutic target.[9][10]
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ND-2158 is a small molecule, competitive inhibitor of IRAK4 that binds to the ATP pocket of the

kinase.[9][11] It has demonstrated high potency and selectivity, with a favorable

pharmacokinetic profile for in vivo studies.[9]

Quantitative Data Summary
The following tables summarize the key quantitative data for ND-2158, showcasing its

biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of ND-2158

Parameter Value Cell/System Stimulation Reference

Biochemical

Potency

IRAK4 Ki 1.3 nM
Biochemical

Assay
- [9][11][12]

IRAK4 Ki 1.2 ± 0.5 nM
Biochemical

Assay
- [13]

Cellular Activity

(IC50)

TNFα Production 130 ± 50 nM THP-1 cells LPS [13]

TNFα Production 211 ± 158 nM Human PBMCs
R848 (TLR7/8

agonist)
[13]

TNFα Production 316 ± 163 nM
Human Whole

Blood

R848 (TLR7/8

agonist)
[13]

Cell Viability

(OCI-Ly10)
1.09 µM

ABC DLBCL Cell

Line
- [14]

Cell Viability

(TMD8)
~1 µM

ABC DLBCL Cell

Line
- [9]

Table 2: In Vivo Efficacy of ND-2158
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Animal Model Dosing Efficacy Reference

Collagen-Induced

Arthritis (Mouse)
30 mg/kg IP BID

Alleviated arthritis

symptoms
[15]

Gout Formation

(Mouse)
Not specified

Blocked gout

formation
[11][12]

ABC DLBCL

Xenograft (OCI-Ly10)

100 mg/kg/day (twice

daily)

Retarded tumor

growth
[9][16]

LPS-Induced TNF

Production (Rat)
Dose-dependent

Significantly reduced

serum TNF levels
[9]

Table 3: Pharmacokinetic Properties of ND-2158 in Mice

Dose T1/2 (h) Cmax (ng/mL) AUC (ng*h/mL)
Bioavailability
(%F)

10 mg/kg PO 2.0 506 1,440 66

30 mg/kg PO 2.5 1,730 6,940 100

Data derived from graphical representation in Kelly PN, et al. J Exp Med. 2015.[9]

Signaling Pathways and Experimental Workflows
Visual representations of the IRAK4 signaling cascade and a general experimental workflow for

evaluating IRAK4 inhibitors are provided below.
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Caption: IRAK4 Signaling Pathway and ND-2158 Inhibition.
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Caption: General Experimental Workflow for IRAK4 Inhibitor Evaluation.

Detailed Experimental Protocols
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The following sections provide methodologies for key experiments cited in the evaluation of

ND-2158.

IRAK4 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory constant (Ki) of ND-2158 against IRAK4 kinase.

Methodology:

Assay Type: Radioactive kinase assay.[15]

Enzyme: Recombinant human IRAK4.

Substrate: A suitable peptide or protein substrate for IRAK4.

Cofactor: [γ-33P]ATP at a concentration near the Km for ATP (e.g., 10 µM).[15]

Procedure:

ND-2158 is serially diluted to create a range of concentrations.

The inhibitor is pre-incubated with the IRAK4 enzyme in a reaction buffer.

The kinase reaction is initiated by the addition of the substrate and [γ-33P]ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from

the free [γ-33P]ATP, typically using phosphocellulose filter plates.

The amount of incorporated radioactivity is quantified using a scintillation counter.

Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control.

Dose-response curves are generated, and IC50 values are determined. The Ki is then

calculated from the IC50 value using the Cheng-Prusoff equation.
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Cellular Assay: LPS-Induced TNFα Production in Human
PBMCs
Objective: To measure the potency of ND-2158 in a cellular context by assessing its ability to

inhibit the production of a key pro-inflammatory cytokine.

Methodology:

Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor

blood.[15]

Stimulant: Lipopolysaccharide (LPS), a TLR4 agonist (e.g., 1 µg/mL).[9]

Procedure:

PBMCs are plated in 96-well plates at a specific density (e.g., 100,000 cells/well).[15]

Cells are pre-treated with various concentrations of ND-2158 or a vehicle control (DMSO)

for 1 hour.[9]

LPS is added to the wells to stimulate the cells.

The plates are incubated for a set period (e.g., 5 hours) to allow for cytokine production.

[15]

The cell culture supernatant is collected.

Readout: The concentration of TNFα in the supernatant is quantified using an Enzyme-

Linked Immunosorbent Assay (ELISA).[9]

Data Analysis: The inhibition of TNFα production is calculated relative to the LPS-stimulated,

vehicle-treated control. IC50 values are determined from the dose-response curve.

In Vivo Model: ABC DLBCL Xenograft
Objective: To evaluate the anti-tumor efficacy of ND-2158 in a mouse model of Activated B-Cell

like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.
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Methodology:

Animal Model: Immunocompromised mice, such as NOD/SCID mice.[9]

Cell Line: OCI-Ly10, an ABC DLBCL cell line with the MYD88 L265P mutation, is implanted

subcutaneously into the mice.[9][16]

Treatment:

Once tumors reach a palpable size, mice are randomized into treatment and vehicle

control groups (n=4 per group).[9]

ND-2158 is administered, for example, at a dose of 100 mg/kg/day, delivered as two 50

mg/kg doses twice daily via oral gavage or intraperitoneal injection.[9]

The vehicle control group receives the formulation solution without the active compound.

Monitoring:

Tumor volume is measured regularly (e.g., daily or every other day) using calipers.[9]

Animal body weight and general health are monitored throughout the study.[17]

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis

(e.g., mixed-effects model) is used to compare the growth rates between the ND-2158
treated group and the vehicle control group.[9]

Conclusion
ND-2158 is a highly potent and selective IRAK4 inhibitor with demonstrated activity in both in

vitro and in vivo models of inflammation and cancer.[9][11][12] Its ability to effectively block the

MyD88-dependent signaling pathway provides a strong rationale for its therapeutic

development in autoimmune disorders and malignancies driven by aberrant IRAK4 signaling,

such as MYD88-mutated ABC DLBCL.[10][18] The data and protocols presented in this guide

offer a foundational understanding for further research and development of IRAK4-targeted

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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